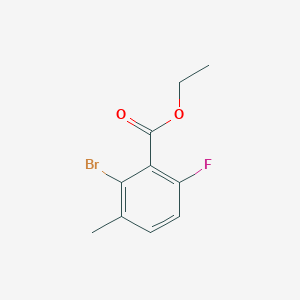

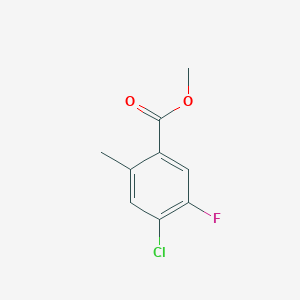

2-Chloro-3-fluoro-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Chloro-3-fluoro-4-methoxybenzoic acid can be achieved through various methods, including the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride and sulfur tetrafluoride. Another method involves the chlorination of 2-fluoro-4-methoxybenzoic acid with thionyl chloride.Molecular Structure Analysis

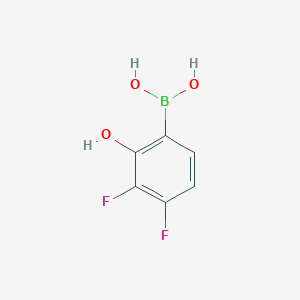

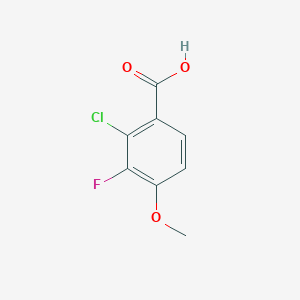

The molecular formula of this compound is C8H6ClFO3 . The InChI code is 1S/C8H6ClFO3/c1-13-7-4 (8 (11)12)2-3-5 (9)6 (7)10/h2-3H,1H3, (H,11,12) and the InChI key is JJGFYWMFJZXTDO-UHFFFAOYSA-N .Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 204.58 g/mol . The compound is soluble in most organic solvents, such as ethanol, acetonitrile, and dichloromethane, but is practically insoluble in water. The melting point ranges from 191.0 to 195.0 °C .Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-methoxybenzoic acid is based on its ability to form hydrogen bonds with other molecules, as well as its ability to interact with other molecules through electrostatic and van der Waals forces. The formation of hydrogen bonds between this compound and other molecules allows the compound to form strong complexes and to interact with other molecules in a specific manner. This interaction can result in the formation of new molecules and the alteration of existing molecules.

Biochemical and Physiological Effects

This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase, lipoxygenase, and tyrosinase. It has also been found to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells. In addition, this compound has been found to have antioxidant and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The major advantage of using 2-Chloro-3-fluoro-4-methoxybenzoic acid in laboratory experiments is its high reactivity and its ability to form strong complexes with other molecules. This allows for the formation of new molecules and the alteration of existing molecules. However, this compound is also highly volatile and can be difficult to handle in the laboratory. Additionally, the reaction conditions must be carefully controlled, as the compound can easily decompose at higher temperatures.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-3-fluoro-4-methoxybenzoic acid. These include further studies into its biochemical and physiological effects, as well as its potential use in the synthesis of new molecules and materials. Additionally, further research into the mechanism of action of this compound could lead to the development of new pharmaceuticals and agricultural chemicals. Finally, further studies into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

The synthesis of 2-Chloro-3-fluoro-4-methoxybenzoic acid involves the reaction of 4-methoxybenzoyl chloride with 2-chloro-3-fluorobenzene in the presence of anhydrous potassium carbonate. This reaction proceeds in a two-step process, with the first step resulting in the formation of a chloride salt and the second step resulting in the formation of the desired product. The reaction is typically carried out under anhydrous conditions and at a temperature of 80°C.

Scientific Research Applications

2-Chloro-3-fluoro-4-methoxybenzoic acid is used in scientific research as a synthetic intermediate in the preparation of other compounds. It has been used in the synthesis of pharmaceuticals, dyes, and agricultural chemicals, as well as in the synthesis of organometallic compounds. It has also been used in the synthesis of heterocyclic compounds, such as quinolines and quinazolines, and in the synthesis of polymers.

Safety and Hazards

2-Chloro-3-fluoro-4-methoxybenzoic acid is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name |

2-chloro-3-fluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVSDBIMBJTHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.